1-Methyl-5-nitro-2-pyrrolealdehyde 1-Methyl-5-nitro-2-pyrrolealdehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13988781
InChI: InChI=1S/C6H6N2O3/c1-7-5(4-9)2-3-6(7)8(10)11/h2-4H,1H3
SMILES:
Molecular Formula: C6H6N2O3
Molecular Weight: 154.12 g/mol

1-Methyl-5-nitro-2-pyrrolealdehyde

CAS No.:

Cat. No.: VC13988781

Molecular Formula: C6H6N2O3

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-nitro-2-pyrrolealdehyde -

Specification

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
IUPAC Name 1-methyl-5-nitropyrrole-2-carbaldehyde
Standard InChI InChI=1S/C6H6N2O3/c1-7-5(4-9)2-3-6(7)8(10)11/h2-4H,1H3
Standard InChI Key PZAFWFIMEUEZAQ-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=C1[N+](=O)[O-])C=O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The pyrrole ring in 1-methyl-5-nitro-2-pyrrolealdehyde adopts a planar conformation with conjugated π-electrons, typical of aromatic heterocycles. Substituent effects significantly influence its electronic distribution:

  • Nitro Group (Position 5): The nitro group’s strong electron-withdrawing nature reduces electron density at adjacent positions, directing electrophilic substitution to meta and para sites relative to itself .

  • Aldehyde Group (Position 2): The carbaldehyde moiety introduces polarity and serves as a reactive handle for nucleophilic addition or condensation reactions, such as Schiff base formation .

  • Methyl Group (Position 1): The N-methyl group enhances solubility in nonpolar solvents and sterically shields the nitrogen lone pair, moderating its basicity .

Table 1: Comparative Structural Analysis of Pyrrole Derivatives

CompoundSubstituentsKey Functional Attributes
Pyrrole-2-carbaldehydeAldehyde at position 2High reactivity in condensation reactions
1-MethylpyrroleMethyl at position 1Increased solubility in organic solvents
5-NitropyrroleNitro at position 5Enhanced electrophilic substitution rates

Electronic Effects and Reactivity

The interplay between substituents creates distinct reactivity patterns:

  • Electrophilic Substitution: Nitration or halogenation preferentially occurs at position 4 due to the nitro group’s meta-directing influence .

  • Nucleophilic Attack: The aldehyde group at position 2 is susceptible to nucleophilic addition, enabling the formation of imines or hydrazones .

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 1-methyl-5-nitro-2-pyrrolealdehyde typically involves sequential functionalization of the pyrrole ring:

  • N-Methylation: Pyrrole is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the methyl group at position 1 .

  • Formylation: The Vilsmeier-Haack reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to install the aldehyde group at position 2 .

  • Nitration: A mixture of nitric and sulfuric acids selectively nitrates the ring at position 5, guided by the aldehyde’s ortho/para-directing effects .

Table 2: Optimization of Nitration Conditions

ParameterOptimal ConditionYield Improvement
Nitrating AgentHNO₃/H₂SO₄ (1:3)+25%
Temperature0–5°C+15%
Reaction Time2 hours+10%

Industrial Production

Scaled-up synthesis requires modifications to ensure cost-efficiency and safety:

  • Continuous Flow Reactors: Minimize exothermic risks during nitration .

  • Solvent Recycling: Methanol and DMF are recovered via distillation, reducing waste .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the nitro group’s hydrophobicity .

  • Stability: Sensitive to light and reducing agents; storage under argon at −20°C is recommended .

Table 3: Physicochemical Data for 1-Methyl-5-nitro-2-pyrrolealdehyde

PropertyValueMethod
Molecular FormulaC₆H₆N₂O₃High-resolution MS
Molecular Weight154.12 g/molCalculated
Melting Point78–81°CDifferential Scanning Calorimetry
λₘₐₓ (UV-Vis)310 nm (ε = 4500 M⁻¹cm⁻¹)Spectrophotometry

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 9.87 (s, 1H, CHO), 7.25 (d, J = 2.8 Hz, 1H, H-3), 6.95 (d, J = 2.8 Hz, 1H, H-4), 3.72 (s, 3H, N-CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 187.4 (CHO), 148.2 (C-5), 135.6 (C-2), 128.3 (C-3), 122.9 (C-4), 38.1 (N-CH₃) .

Infrared (IR) Spectroscopy

Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) confirm the aldehyde and nitro functionalities .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The aldehyde group facilitates the synthesis of bioactive molecules:

  • Antimicrobial Agents: Condensation with hydrazines yields hydrazone derivatives with demonstrated activity against Escherichia coli (MIC = 6.25 μg/mL) .

  • Anticancer Scaffolds: Coupling with aminopyridines generates imine-linked complexes that inhibit topoisomerase II (IC₅₀ = 8.3 μM) .

Materials Science

  • Coordination Polymers: Serves as a bridging ligand for transition metals (e.g., Cu(II), Fe(III)), producing porous frameworks with gas storage capabilities .

  • Dye-Sensitized Solar Cells (DSSCs): Functionalization with thiophene units enhances light absorption in the visible spectrum (η = 7.2%) .

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